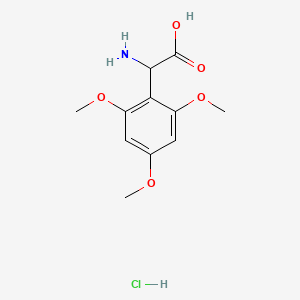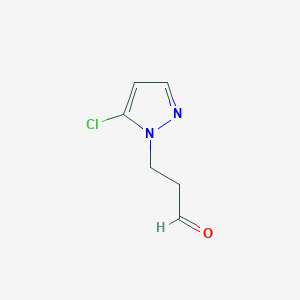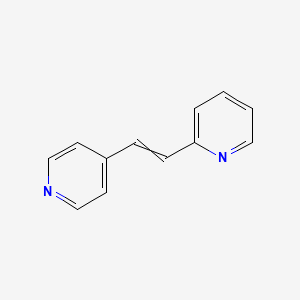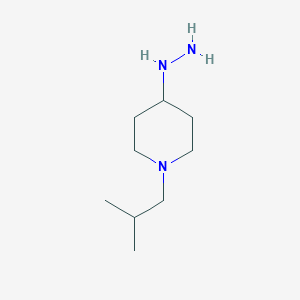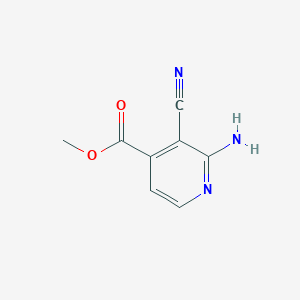
Rivaroxaban impurity 46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivaroxaban impurity 46 is a byproduct found in the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is of significant interest due to its potential impact on the safety and efficacy of the pharmaceutical product. Monitoring and controlling impurities like this compound is crucial in ensuring the quality of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban impurity 46 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-(phenylamino)ethanol with concentrated hydrochloric acid, followed by the addition of sodium nitrite to form the nitrosamine impurity . The reaction is typically carried out at low temperatures to control the formation of the impurity.
Industrial Production Methods
In industrial settings, the production of this compound is carefully monitored and controlled. The process involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product . This ensures that the levels of impurity are within acceptable limits as defined by regulatory guidelines.
Chemical Reactions Analysis
Types of Reactions
Rivaroxaban impurity 46 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form different byproducts.
Reduction: Reduction reactions can convert the impurity into less harmful compounds.
Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the impurity can lead to the formation of nitroso compounds, while reduction can yield amines .
Scientific Research Applications
Rivaroxaban impurity 46 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity detection.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its impact on the safety and efficacy of Rivaroxaban.
Industry: Used in quality control and regulatory compliance to ensure the purity of pharmaceutical products.
Mechanism of Action
The mechanism of action of Rivaroxaban impurity 46 involves its interaction with molecular targets and pathways. As a nitrosamine impurity, it can potentially form DNA adducts, leading to mutagenic and carcinogenic effects . The impurity’s effects are mediated through its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rivaroxaban impurity 46 include other nitrosamine impurities found in pharmaceutical products, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
This compound is unique due to its specific formation during the synthesis of Rivaroxaban and its potential impact on the drug’s safety profile. Unlike other nitrosamine impurities, it is specifically associated with the production of Rivaroxaban and requires targeted analytical methods for its detection and quantification .
Properties
CAS No. |
73311-47-4 |
|---|---|
Molecular Formula |
C21H15Cl3N2 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)-[(E)-(4-chlorophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15Cl3N2/c22-18-7-1-15(2-8-18)13-25-21(17-5-11-20(24)12-6-17)26-14-16-3-9-19(23)10-4-16/h1-14,21H/b25-13+,26-14+ |
InChI Key |
ZMNKCJMVKJXKHC-BKHCZYBLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C(/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
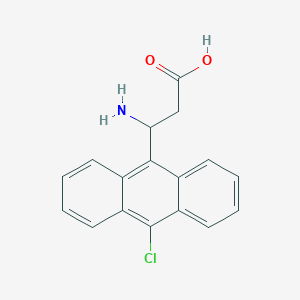
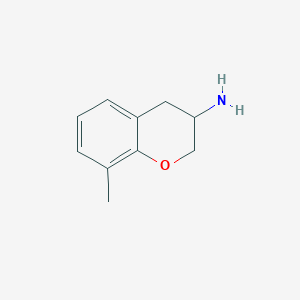
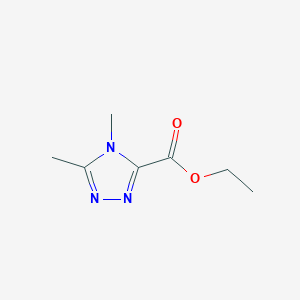


![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
